(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2S/c6-4(5(9)10)1-3-2-7-11-8-3/h2,4H,1,6H2,(H,9,10)/t4-/m1/s1 |
InChI Key |
ZMPDFMGFOFLPIX-SCSAIBSYSA-N |
Isomeric SMILES |
C1=NSN=C1C[C@H](C(=O)O)N |
Canonical SMILES |
C1=NSN=C1CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyanoacetamide with suitable reagents to form the thiadiazole ring, followed by further functionalization to introduce the amino and propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The overall yield and purity of the final product are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Thiadiazole vs. Thiazole Derivatives
Compounds with thiazole or thiadiazole rings are compared based on heterocycle composition, substituents, and bioactivity.
Key Differences :
- Ring composition : Thiadiazoles (two N atoms) are more electron-deficient than thiazoles (one N atom), altering reactivity and binding interactions.
- Substituents : The hydroxy group in the target compound increases hydrophilicity, whereas methyl or aryl groups in thiazole derivatives enhance lipophilicity .
Sulfur-Containing Amino Acids
Sulfur plays diverse roles in amino acid derivatives, from disulfide bonds to heterocycles.
Key Differences :
- Sulfur oxidation state: The target compound’s sulfur is part of a neutral thiadiazole ring, while cystine and cysteinesulfinic acid feature sulfide (-S-) and sulfino (-SO₂H) groups, respectively .
Stereoisomeric Comparisons
Enantiomeric differences critically influence biological activity.
Aromatic vs. Heterocyclic Side Chains
Comparison with amino acids bearing aromatic or hybrid heterocyclic-aromatic groups.
Key Differences :
- Aromaticity : Tryptophan’s indole ring enables π-π stacking in proteins, whereas the thiadiazole’s electron-deficient nature limits such interactions .
Biological Activity
(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid, also known as a derivative of thiadiazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial activity, potential therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C₅H₈ClN₃O₂S
- Molecular Weight : 209.66 g/mol
- CAS Number : 2248188-63-6
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial activities. Specifically, the 1,2,5-thiadiazole derivatives have been shown to possess antibacterial and antifungal properties. The following table summarizes findings related to the antimicrobial efficacy of this compound and its derivatives:
| Microorganism | Activity | Reference |
|---|---|---|
| Salmonella typhi | Zone of inhibition: 15–19 mm | |
| E. coli | Zone of inhibition: 15–19 mm | |
| Aspergillus niger | Moderate activity | |
| Candida albicans | Low activity |
The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with microbial metabolic processes. The presence of the amine group in this compound enhances its reactivity and potential for derivatization into more potent compounds. Studies suggest that these compounds may disrupt cell wall synthesis or inhibit protein synthesis in bacteria.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the amine group and the thiadiazole ring can significantly influence the biological activity of these compounds. For instance:
- Substituents on the thiadiazole ring can enhance antibacterial potency.
- The introduction of various functional groups at the amine position has been linked to improved antifungal activity.
Case Studies
-
Study on Antibacterial Activity :
A study conducted by Dogan et al. evaluated various substitutions at the amine group of thiadiazole derivatives against bacterial strains. The p-chlorophenyl derivative exhibited a minimum inhibitory concentration (MIC) value of 62.5 μg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterial agents . -
Antifungal Activity Assessment :
Another research effort highlighted the antifungal properties of certain thiadiazole derivatives against fungal pathogens like Aspergillus niger. The results showed that specific structural modifications could enhance efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
